

discovery and history of Weinreb amides in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methoxy-*N*-methylbutanamide

Cat. No.: B189849

[Get Quote](#)

The Weinreb Amide: A Cornerstone of Modern Ketone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the Weinreb amide has revolutionized the field of organic synthesis, providing a robust and reliable method for the preparation of ketones and aldehydes. This technical guide delves into the history, mechanism, and practical application of this indispensable functional group, offering detailed experimental protocols and quantitative data to support its implementation in research and development. Its unique reactivity profile, which masterfully circumvents the common problem of over-addition of organometallic reagents, has cemented its place in the synthetic chemist's toolbox, particularly in the intricate world of natural product synthesis and drug development.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a fraught process. The high reactivity of the initially formed ketone intermediate typically led to a second nucleophilic attack, resulting in the formation of undesired tertiary alcohols. This lack of control necessitated tedious protecting group strategies or the use of less reactive and often more complex organometallic reagents.

A seminal 1981 paper by Steven M. Weinreb and Steven Nahm in *Tetrahedron Letters* titled "N-methoxy-n-methylamides as effective acylating agents" changed the landscape of ketone synthesis.^{[1][2]} They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb amide, as a highly effective acylating agent. Their work demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the corresponding ketones in high yields, with no evidence of over-addition.^[1] This groundbreaking discovery provided a simple and efficient solution to a long-standing challenge in organic synthesis.

The Mechanism: A Tale of Chelation and Stability

The remarkable selectivity of the Weinreb amide reaction lies in the formation of a stable, chelated tetrahedral intermediate.^{[3][4][5]} When an organometallic reagent ($R'-M$) adds to the Weinreb amide, the resulting tetrahedral intermediate is stabilized through chelation of the metal atom by both the newly formed oxyanion and the methoxy group's oxygen atom.^{[4][5][6]} This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the release of the ketone until a deliberate aqueous workup.^[3] ^{[4][5]} This controlled release of the product is the key to preventing the second addition of the organometallic reagent.

The following diagram illustrates the generally accepted mechanism of the Weinreb ketone synthesis:

Caption: Mechanism of the Weinreb Ketone Synthesis.

Data Presentation: A Survey of Yields

The versatility of the Weinreb amide synthesis is evident in its broad substrate scope and consistently high yields. The following tables summarize representative yields for the formation of Weinreb amides from carboxylic acids and their subsequent conversion to ketones using Grignard reagents.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Carboxylic Acid	Coupling Reagent	Base	Solvent	Time (h)	Yield (%)	Reference
Benzoic Acid	PPh ₃ /I ₂	i-Pr ₂ NEt	CH ₂ Cl ₂	1	85	[7]
4-Methoxybenzoic Acid	P[NMe(OMe)] ₃	-	Toluene	0.5	98	[8]
4-Nitrobenzoic Acid	P[NMe(OMe)] ₃	-	Toluene	0.5	96	[8]
Pivalic Acid	P[NMe(OMe)] ₃	-	Toluene	1	95	[8]
Adamantan-1-carboxylic acid	P[NMe(OMe)] ₃	-	Toluene	2	97	[8]
(E)-Cinnamic Acid	N-Acylbenzotriazole	Et ₃ N	THF	24	89	[9]
N-Boc-L-Alanine	N-Acylbenzotriazole	Et ₃ N	THF	24	92	[9]

Table 2: Synthesis of Ketones from Weinreb Amides and Grignard Reagents

Weinreb Amide	Grignard Reagent	Solvent	Temperatur e (°C)	Yield (%)	Reference
N-methoxy- N-methylbenza- mide	PhMgCl	THF	0	94	[1]
N-methoxy- N-methylaceta- mide	PhMgCl	THF	0	85	[1]
N-methoxy- N-methyl-2- naphthamide	MeMgI	THF	0	97	[1]
N-methoxy- N-methyl-(E)- cinnamamide	MeMgI	THF	0	92	[1]
N-methoxy- N-methylfuran- 2- carboxamide	PhMgCl	THF	0	88	[1]
N-methoxy- N-methyl-4- cyanobenza- mide	3- Fluorophenyl magnesium chloride	Toluene	23	91	[10]
N-methoxy- N-methyl-4- (trifluorometh- yl)benzamide	3- Fluorophenyl magnesium chloride	Toluene	23	89	[10]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a Weinreb amide from a carboxylic acid and its subsequent conversion to a ketone.

Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid

This one-pot procedure utilizes PPh_3/I_2 as the activating agent.^[7]

Materials:

- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Benzoic acid
- N,O-dimethylhydroxylamine hydrochloride
- Diisopropylethylamine ($i\text{-Pr}_2\text{NEt}$)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous NH_4Cl
- Anhydrous Na_2SO_4

Procedure:

- To a stirred solution of iodine (1.0 mmol) in dry CH_2Cl_2 (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
- Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.
- At this temperature, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of $i\text{-Pr}_2\text{NEt}$ (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
- Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC.

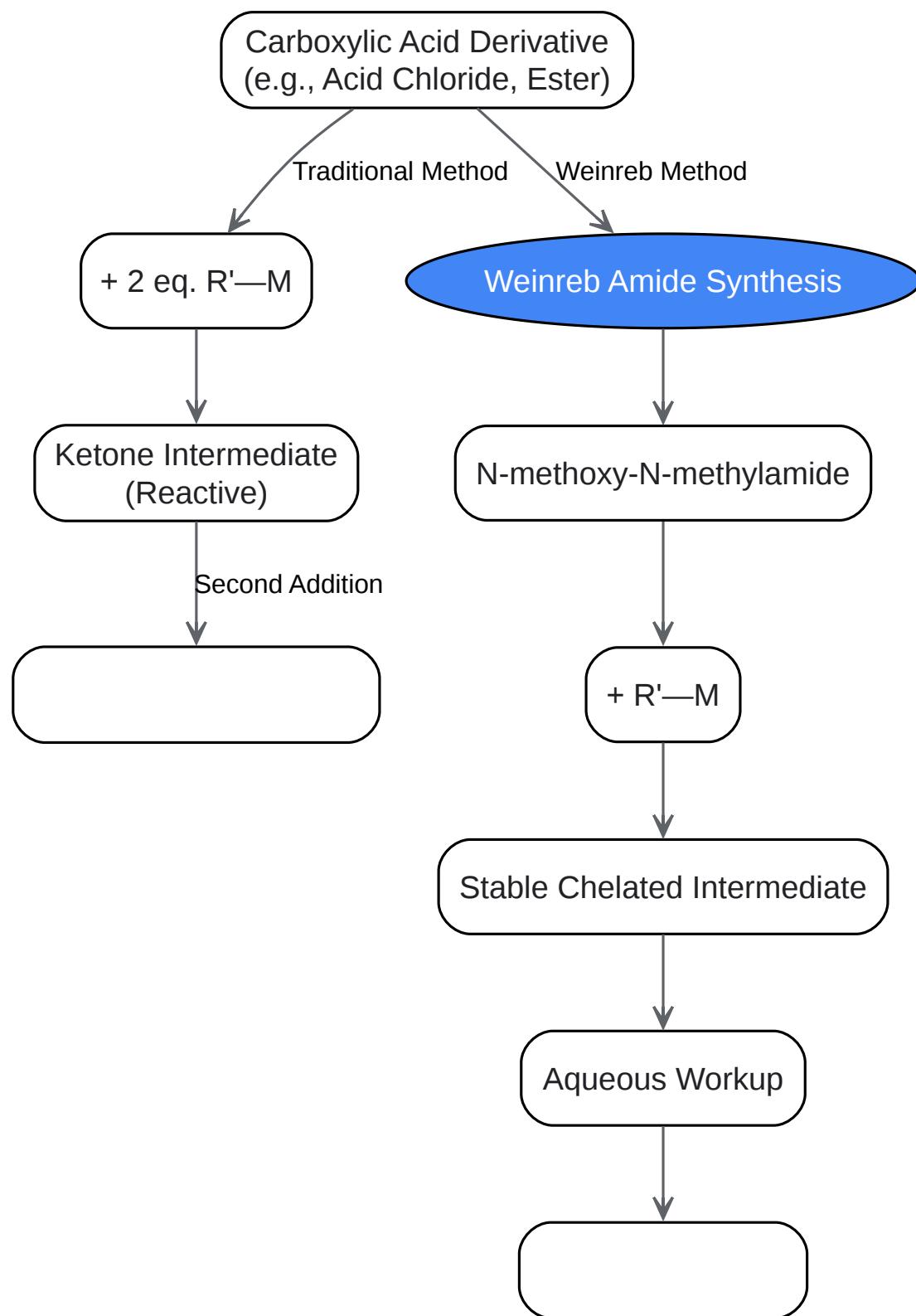
- Dilute the reaction mixture with water and extract with CH_2Cl_2 .
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes/EtOAc).

Synthesis of Acetophenone from N-methoxy-N-methylacetamide and Phenylmagnesium Chloride

This procedure is adapted from the original work of Weinreb and Nahm.[\[1\]](#)

Materials:

- N-methoxy-N-methylacetamide
- Phenylmagnesium chloride (in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous NH_4Cl
- Diethyl ether
- Anhydrous MgSO_4


Procedure:

- To a solution of N-methoxy-N-methylacetamide (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of phenylmagnesium chloride (1.1 mmol) in THF dropwise.
- Stir the reaction mixture at 0 °C for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Extract the mixture with diethyl ether.

- Wash the combined organic layers with brine, dry over anhydrous $MgSO_4$, and concentrate under reduced pressure.
- Purify the residue by silica gel chromatography or distillation to afford the desired ketone.

Logical Relationships and Experimental Workflows

The strategic advantage of the Weinreb amide synthesis can be visualized as a workflow that diverges from traditional methods to avoid undesirable side products.

[Click to download full resolution via product page](#)

Caption: Advantage of the Weinreb Synthesis Workflow.

Applications in Drug Development: The Case of Remdesivir

The utility of the Weinreb amide extends beyond academic curiosity and finds significant application in the pharmaceutical industry. A pertinent example is its use in the synthesis of a key intermediate for the antiviral drug Remdesivir.^[11] The synthesis of this complex molecule requires precise control over reactive intermediates. The Weinreb amide approach was successfully employed to prepare a key glycosylation precursor, eliminating over-addition side reactions and enabling a high-yield, scalable synthesis.^[11] This highlights the critical role of the Weinreb amide in streamlining the production of vital medicines.

The following diagram outlines the key transformation in the synthesis of the Remdesivir intermediate:

[Click to download full resolution via product page](#)

Caption: Weinreb Amide in Remdesivir Intermediate Synthesis.

Conclusion

The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its elegant mechanism, predicated on the formation of a stable chelated intermediate, provides a powerful and general solution to the challenge of controlled ketone and aldehyde synthesis. The broad functional group tolerance, high yields, and operational simplicity have rendered it an indispensable tool for chemists in academia and industry alike. As demonstrated by its application in the synthesis of complex pharmaceuticals like Remdesivir, the legacy of the Weinreb amide continues to be written in the successful creation of molecules that impact human health and well-being.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. N-methoxy-n-methylamides as effective acylating agents | Semantic Scholar [semanticscholar.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh₃ or Polymer-Supported PPh₃ and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of Weinreb amides in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189849#discovery-and-history-of-weinreb-amides-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com